7-Bromo Darifenacin is a chemical compound derived from Darifenacin, which is a selective antagonist of the M3 muscarinic acetylcholine receptor. This compound is primarily studied for its potential applications in treating overactive bladder syndrome and other conditions related to muscarinic receptor activity. The introduction of a bromine atom enhances its pharmacological properties, making it a significant subject of research in medicinal chemistry.
7-Bromo Darifenacin is synthesized from Darifenacin through a bromination process. This compound is used as a reference standard in various analytical methods, including high-performance liquid chromatography and mass spectrometry, which are essential for drug development and quality control in the pharmaceutical industry.
7-Bromo Darifenacin belongs to the class of muscarinic receptor antagonists, specifically targeting the M3 subtype. It is classified under pharmacological agents used to manage urinary conditions associated with involuntary muscle contractions.
The synthesis of 7-Bromo Darifenacin involves several key steps:
The molecular structure of 7-Bromo Darifenacin can be depicted as follows:
The structure includes a bromine atom attached to the benzofuran moiety of the Darifenacin backbone, which is crucial for its biological activity.
7-Bromo Darifenacin can participate in various chemical reactions:
7-Bromo Darifenacin acts primarily as an antagonist at the M3 muscarinic acetylcholine receptors. By blocking these receptors, it inhibits the contraction of bladder muscles, thereby alleviating symptoms associated with overactive bladder syndrome.
7-Bromo Darifenacin has several applications across different fields:
Electrophilic aromatic substitution at the C7 position of darifenacin’s dihydrobenzofuran moiety employs NBS as the preferred brominating agent due to its regioselectivity and controllable reactivity. The reaction proceeds via a succinimidyl radical mechanism, initiated by light or radical initiators like azobisisobutyronitrile (AIBN). Critical parameters include:
Table 1: Bromination Optimization with NBS
Parameter | Optimal Range | Impact on Yield |
---|---|---|
NBS Equivalents | 1.05–1.15 equiv | Maximizes mono-bromination |
Temperature | –10°C to 25°C | Prevents dihydrobenzofuran decomposition |
Reaction Time | 4–6 hours | >90% conversion |
Radical Initiator | AIBN (0.5 mol%) | 20% rate increase |
Solvent polarity dictates bromination efficiency and impurity profiles:
Post-bromination purification addresses three key impurities: unreacted darifenacin, 5,7-dibromo derivatives, and hydrolyzed bromoethyl intermediates [8].
Table 2: Purification Method Comparison
Method | Conditions | Purity | Yield | Limitations |
---|---|---|---|---|
Recrystallization | Ethyl acetate/hexane (1:3), –20°C | 99.2% | 75% | Co-precipitation of dibromo impurity |
Column Chromatography | Silica gel, CH₂Cl₂:MeOH (98:2) | 99.5% | 65% | Scalability issues |
Hybrid Approach | Chromatography → Recrystallization | 99.8% | 70% | Cost-intensive |
Recrystallization leverages solubility differences in ethanol/water (3:1), though dibromo impurities (>0.5%) necessitate antisolvent addition (e.g., n-heptane) for incremental yield gains [5]. Chromatography resolves critical impurities but suffers from solvent consumption (>20 L/kg product), making it impractical for bulk synthesis [9].
Scalability hurdles center on raw material stability, process control, and waste management:
Table 3: Key Industrial Process Metrics
Challenge | Current Status | Target |
---|---|---|
Overall Yield (3 steps) | 52% | ≥68% |
HPLC Purity | 99.0% | 99.5% |
Solvent Consumption | 120 L/kg product | ≤80 L/kg product |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: